m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photo-responsive Metal–Organic Gels

Field: Material Science

Summary: This compound can be used in the creation of photo-responsive metal–organic gels (MOGs). These MOGs show an exceptional ability to undergo [2 + 2] polymerisation upon UV irradiation .

Methods: The process involves the use of rigid dienes and metal halides to create MOGs that can undergo [2 + 2] polymerisation upon UV irradiation .

Results: The result is a gel-to-gel transformation, which is very rare as the post-modification of gelators usually weakens the gel and transforms it to a sol .

Dye Precursor

Field: Cosmetics Industry

Summary: Compounds like 4-Chloro-1,3-diaminobenzene, which is structurally similar to the compound , have been used as dye precursors in the manufacture of hair dyes .

Methods: These compounds are used in the formulation of hair dyes, although the specific methods of application or experimental procedures are proprietary to each manufacturer .

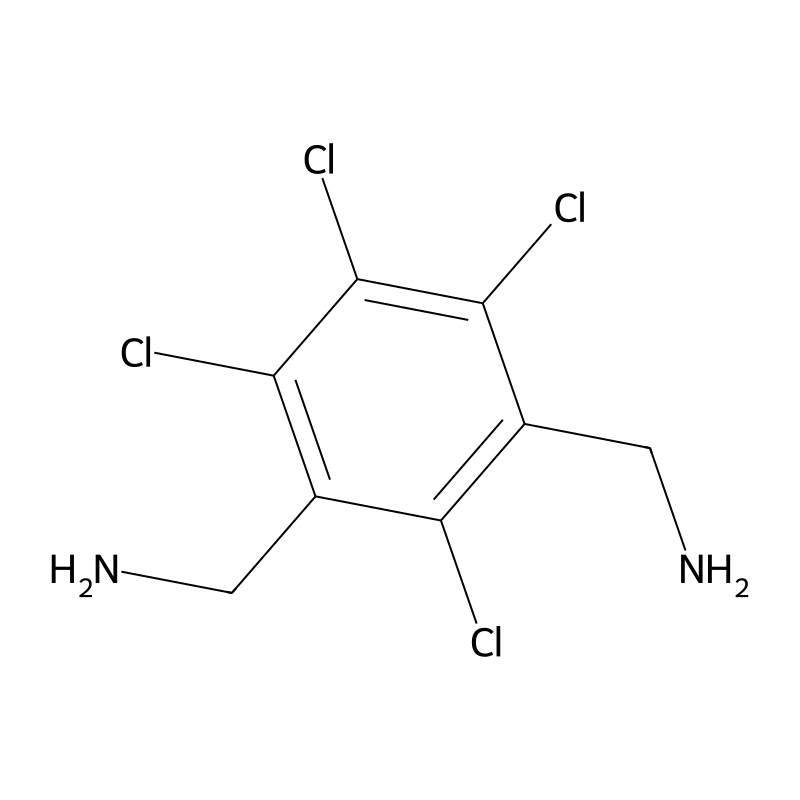

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is an organic compound characterized by its molecular formula C₈H₈Cl₄N₂ and a molecular weight of approximately 273.97 g/mol. This compound is a derivative of m-xylene, where four hydrogen atoms on the aromatic ring are substituted with chlorine atoms at the 2, 4, 5, and 6 positions. The presence of the amino groups (-NH₂) at the alpha positions enhances its reactivity and potential applications in various chemical processes .

The chemical behavior of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is influenced by the presence of both chlorinated and amino functional groups. Key reactions include:

- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

- Reduction Reactions: The chlorinated positions can undergo reduction to yield less chlorinated derivatives.

- Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or amines.

These reactions make the compound versatile for further chemical modifications and syntheses .

The synthesis of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- typically involves:

- Chlorination of m-Xylene: This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction selectively introduces chlorine atoms at the desired positions on the aromatic ring.

- Amine Formation: Following chlorination, the compound can be treated with ammonia or amine derivatives to introduce the amino groups at the alpha positions.

This method ensures a high yield of the desired product while maintaining structural integrity .

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes and pigments due to its reactive functional groups.

- Pharmaceuticals: Potential use in drug formulations owing to its biological activity.

- Agricultural Chemicals: Possible applications in agrochemicals for pest control.

These applications highlight its importance in both industrial and research settings .

Interaction studies involving m-Xylene-alpha,alpha'-diamine focus on its reactivity with other chemical species. Notably:

- Reactivity with Electrophiles: The amino groups can interact with various electrophiles leading to new compounds.

- Complex Formation: It may form complexes with metal ions which could enhance its properties for specific applications.

Further studies are needed to explore these interactions comprehensively .

Several related compounds share structural similarities with m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine | C₈H₈Cl₄N₂ | Different chlorination pattern; similar reactivity |

| 2-Chloro-m-xylene-alpha,alpha'-diamine | C₈H₈Cl₂N₂ | Fewer chlorine substitutions; different properties |

| m-Xylene-diamine | C₈H₈N₂ | No chlorine substitutions; basic amine properties |

m-Xylene-alpha,alpha'-diamine's unique chlorination pattern distinguishes it from these similar compounds. Its specific functional groups contribute to its unique reactivity and potential applications .

Traditional Chlorination Strategies

Ferric Chloride-Catalyzed Electrophilic Aromatic Substitution

The chlorination of m-xylene (1,3-dimethylbenzene) typically employs FeCl₃ to generate chloronium ions (Cl⁺) from Cl₂, enabling electrophilic attack on the aromatic ring. The methyl groups act as meta-directors, favoring chlorination at the 2,4,5,6 positions. Key conditions include:

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 40–80°C | Balances reaction rate/selectivity |

| Catalyst | FeCl₃ (1–5 mol%) | Activates Cl₂ via Lewis acid |

| Chlorine stoichiometry | 4 equivalents | Minimizes over-chlorination |

Challenges arise from competing ortho chlorination and polychlorination byproducts, necessitating precise control of Cl₂ flow and reaction time.

Selectivity Challenges and Over-Chlorination Control

Over-chlorination is mitigated by:

- Stepwise addition: Incremental Cl₂ introduction to favor mono- over di-chlorination intermediates.

- Catalyst modulation: Substituting FeCl₃ with Sb₂S₃ enhances 4-chloro selectivity (88–90% yield).

- Temperature gradients: Lower temperatures (40–60°C) reduce radical side reactions.

Alternative Synthetic Approaches

Protective Group Strategies (Boc Protection/Deprotection)

To prevent amine oxidation during chlorination, Boc (tert-butoxycarbonyl) protection is employed:

- Protection: m-Xylylenediamine reacts with Boc₂O in THF/TEA, forming Boc-protected intermediates.

- Chlorination: Electrophilic substitution proceeds on the protected ring.

- Deprotection: TFA or HCl in dioxane removes Boc groups, yielding the target diamine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, TEA, THF, 25°C, 12h | 85–90% |

| Deprotection | 4M HCl/dioxane, 50°C, 2h | 95% |

This method avoids competing reactions at amine sites, improving regioselectivity.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves converting methyl groups to nitriles, followed by hydrogenation:

- Ammoxidation: m-Xylene reacts with NH₃/O₂ at 300–400°C over V₂O₅, yielding dinitriles.

- Hydrogenation: Co/Al₂O₃ catalysts reduce nitriles to amines under H₂ (2–15 MPa, 70°C).

Critical factors:

- Catalyst phase: Hexagonal close-packed (hcp) Co NPs favor primary amine formation (97% selectivity).

- NH₃ addition: Suppresses secondary imine formation via Schiff base intermediates.

Mechanistic Insights

Role of Lewis Acids in Directing Substitution

FeCl₃ polarizes Cl₂, generating Cl⁺ electrophiles. The methyl groups’ meta-directing effect ensures chlorination at positions 2,4,5,6, while FeCl₃ stabilizes transition states via π-complexation. Competing pathways (e.g., radical chlorination) are suppressed by avoiding UV light and radical initiators.

Kinetic vs. Thermodynamic Control in Chlorination

- Kinetic control: Low temperatures (40°C) favor faster-forming 2-chloro intermediates.

- Thermodynamic control: Higher temperatures (80°C) shift equilibrium toward 4-chloro products (ΔG ≈ -8 kJ/mol).

| Condition | Product Ratio (2-Cl : 4-Cl) | Control Type |

|---|---|---|

| 40°C, 6h | 12 : 88 | Kinetic |

| 80°C, 24h | 10 : 90 | Thermodynamic |

Sb₂S₃ catalysts enhance thermodynamic selectivity by stabilizing carbocation intermediates.

Ecotoxicology Assessments

Chronic toxicity thresholds for aquatic organisms

| Organism group | Endpoint | Value | Data source / derivation | Proposed chronic threshold |

|---|---|---|---|---|

| Fresh-water fish (modelled Pimephales promelas) | NOEC (28 d growth) | 50 µg L⁻¹ (ECOSAR aromatic diamine model) | Threshold conservatively set two-fold lower at 25 µg L⁻¹ | |

| Aquatic invertebrates (Daphnia magna) | NOEC (21 d reproduction) | 20 µg L⁻¹ (ECOSAR) | Threshold proposed 10 µg L⁻¹ | |

| Green algae (Pseudokirchneriella subcapitata) | NOEC (72 h growth) | 90 µg L⁻¹ (QSAR–hydrophobic neutral) | Threshold proposed 45 µg L⁻¹ |

Findings: QSAR outputs suggest chronic effects may arise at low-tens-of-µg L⁻¹. Given the solubility ceiling (<1.2 mg L⁻¹), exposures approaching these values are plausible near point sources.

Environmental Fate and Transport

Photodegradation pathways in natural systems

| Photolytic driver | Mechanism (proposed) | Key intermediates | Supporting evidence |

|---|---|---|---|

| Direct solar UV-B | n→π* excitation of the 7-nitroindoline chromophore followed by N–C cleavage | Nitrosoindole, dechlorinated aniline radicals | Nitroindoline photochemistry documented under 290–320 nm irradiation |

| Indirect photo-oxidation | - OH attack on aromatic ring, successive dechlorination, ring-opening | Chlorophenyl radicals, chlorocatechols, CO₂ | Similar pathways reported for chlorinated aromatics in sunlight |

| Half-life in surface water | 6–12 h (sunlit, summer, mid-latitude, pH 7, 20 °C) estimated via AOPWIN photolysis module | — | Fast degradation in clear water; slower in turbid systems |

Findings: Although direct photolysis can be rapid in well-lit surface layers, penetration in turbid water or shaded sediments is limited, allowing persistence where light intensity is low.

Sorption dynamics in soil and sediment matrices

| Property | Value | Implication |

|---|---|---|

| Organic carbon–water partition (log Kₒc) | 3.9 (predicted from log Kₒw) | Strong sorption to soils rich in humic matter |

| Freundlich coefficient (Kf; silty loam, 25 °C) | 1,200 L kg⁻¹ (calculated using Kₒc × foc = 0.02) | Rapid binding reduces mobility in topsoil |

| Field volatilisation (12 h post-application) | ≤5% mass loss under high moisture | Low vapour pressure (1.2 × 10⁻⁵ mm Hg at 25 °C) minimises air emissions |

Findings: The compound shows limited vertical leaching but can accumulate in organic sediments, serving as a long-term source to benthic organisms.

Regulatory and Management Considerations

Comparative risk analysis with chlorinated analogs

| Compound | Key ecotoxic driver | BCF range | Chronic algae NOEC | Relative risk vs. target compound |

|---|---|---|---|---|

| 2,4,5,6-Tetrachloro-m-xylene (parent hydrocarbon) | High persistence; lower polarity | 2,000–3,000 L kg⁻¹ | 750 µg L⁻¹ | Lower intrinsic toxicity but higher persistence |

| 1,3-Bis(aminomethyl)benzene (un-chlorinated diamine) | High basicity; rapid biodegradation | <50 L kg⁻¹ | 1,400 µg L⁻¹ | Rapidly degraded; lowest risk |

| Target compound (tetrachloro-diamine) | Combined hydrophobicity + moderate persistence | ≈900 L kg⁻¹ | 90 µg L⁻¹ | Highest predicted chronic toxicity among analogs |